molecular formula C6H8N4O2 B13853233 2-(4-Cyano-2-oxobutylidene)hydrazine-1-carboxamide

2-(4-Cyano-2-oxobutylidene)hydrazine-1-carboxamide

Cat. No.: B13853233
M. Wt: 168.15 g/mol
InChI Key: HCSGPZJUAROPAM-WTKPLQERSA-N
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Description

5-(N-Carbamoylamino)imino-4-oxopentanenitrile is a chemical compound with the molecular formula C6H8N4O2. It is known for its unique structure, which includes a nitrile group, an oxo group, and a carbamoylamino group. This compound is utilized in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile can be achieved through a multi-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 5-(N-Carbamoylamino)imino-4-oxopentanenitrile are not widely documented, the compound can be synthesized in laboratory settings using the aforementioned multi-component reaction. The scalability of this method for industrial purposes would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(N-Carbamoylamino)imino-4-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrile and oxo groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted nitrile compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(N-Carbamoylamino)imino-4-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-Carbamoylamino)imino-4-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

[(Z)-(4-cyano-2-oxobutylidene)amino]urea

InChI

InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4-

InChI Key

HCSGPZJUAROPAM-WTKPLQERSA-N

Isomeric SMILES

C(CC(=O)/C=N\NC(=O)N)C#N

Canonical SMILES

C(CC(=O)C=NNC(=O)N)C#N

Origin of Product

United States

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